
3,5-Dimethyl-1-octyl-1H-pyrazole
Vue d'ensemble
Description
3,5-Dimethyl-1-octyl-1H-pyrazole is an organic compound with the molecular formula C13H24N2. It belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-octyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with an octyl halide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide, at elevated temperatures. The process involves nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of the octyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-1-octyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding pyrazole ketones or carboxylic acids.
Reduction: Reduced pyrazole derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
3,5-Dimethyl-1-octyl-1H-pyrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1-octyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Lacks the octyl group, making it less hydrophobic and potentially less bioactive.
1-Octyl-3,5-dimethylpyrazole: Similar structure but with different substitution patterns, leading to variations in chemical properties and reactivity.
3,5-Dimethyl-1H-pyrazole: Lacks the octyl group, resulting in different solubility and reactivity profiles.
Uniqueness
3,5-Dimethyl-1-octyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the octyl group enhances its hydrophobicity, making it more suitable for applications in non-polar environments and potentially increasing its bioactivity .
Propriétés
IUPAC Name |
3,5-dimethyl-1-octylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-4-5-6-7-8-9-10-15-13(3)11-12(2)14-15/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDZDZCKKMRPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347839 | |
| Record name | 3,5-Dimethyl-1-octyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-46-1 | |
| Record name | 3,5-Dimethyl-1-octyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2980694.png)
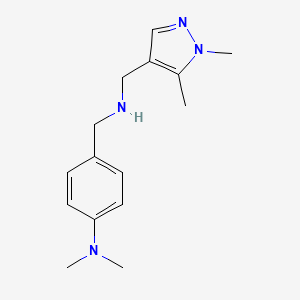
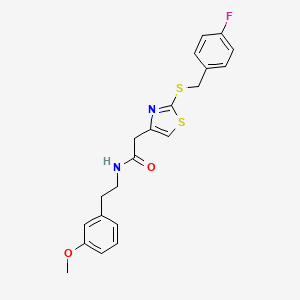
![3-Tert-butyl-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2980699.png)
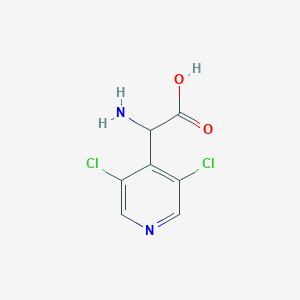
![2-[Cyclohexyl(methyl)carbamoyl]benzoic acid](/img/structure/B2980704.png)
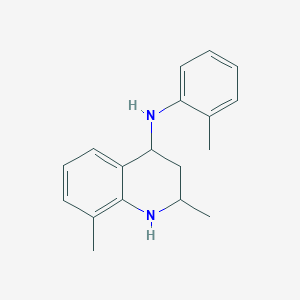
![1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea](/img/structure/B2980707.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2980708.png)
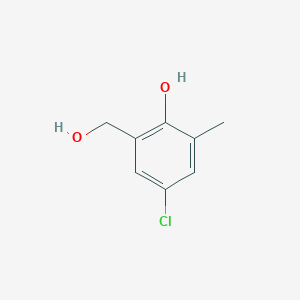
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2980711.png)

